6-Piperazin-1-ylnicotinic acid

Übersicht

Beschreibung

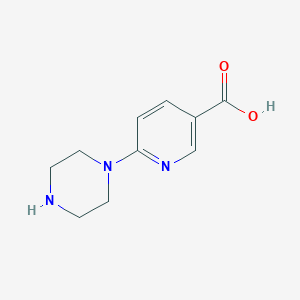

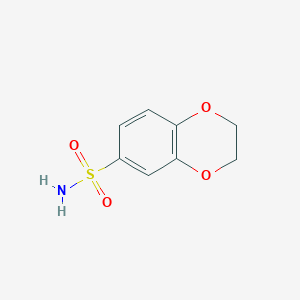

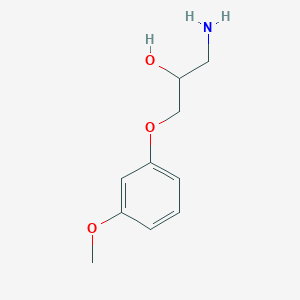

6-Piperazin-1-ylnicotinic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is used for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The piperidine moiety is a key structural element for dual H3/σ1 receptor affinities .Chemical Reactions Analysis

The chemical reactions involving this compound could be classified under volumetric (titrimetric) analysis. These reactions are dependent on the combination of ions .Wissenschaftliche Forschungsanwendungen

Therapeutic Use and Drug Design

Piperazine derivatives, including compounds like 6-Piperazin-1-ylnicotinic acid, play a crucial role in medicinal chemistry, particularly in drug design and development. These compounds are integral to a variety of therapeutic drugs across a wide range of applications, such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold is attributed to the ability of slight modifications in its substitution pattern to significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives a valuable building block in the discovery and design of new therapeutic agents, potentially leading to advancements in treatment options for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Specifically, piperazine and its analogues have been identified as potent compounds in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine, serving as a vital building block, has facilitated the design and synthesis of anti-TB molecules. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the potential of piperazine derivatives in addressing the global challenge of tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental and Water Treatment Applications

Beyond their medicinal applications, piperazine-based compounds are also explored for environmental applications, particularly in water treatment and desalination technologies. The development of nanofiltration (NF) membranes incorporating piperazine-based polyamide layers has shown promising results in enhancing membrane separation performance. These membranes are key to various environmental applications, including water softening, surface and groundwater purification, wastewater treatment, and water reuse. The innovative crumpled polyamide layer, often derived from piperazine, significantly improves water permeance, selectivity, and antifouling performance, indicating the potential of piperazine derivatives in advancing environmental sustainability and water purification technologies (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Wirkmechanismus

Target of Action

6-Piperazin-1-ylnicotinic acid, also known as PYNIC, is a chemical compound that has gained significant attention in the scientific community

Mode of Action

The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

The safety data sheet for 6-Piperazin-1-ylnicotinic acid suggests that it may be harmful in contact with skin, if inhaled, or if swallowed. It may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemische Analyse

Biochemical Properties

6-Piperazin-1-ylnicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 and sigma-1 receptors, exhibiting antagonistic properties . These interactions are crucial for its potential therapeutic applications, particularly in pain management and neurological disorders.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acetylcholine receptors, which are involved in neurotransmitter release and signal transduction . This modulation can lead to changes in cellular responses and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an antagonist to histamine H3 and sigma-1 receptors, inhibiting their activity . This inhibition can result in altered neurotransmitter release and changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, its interaction with interferon-gamma (IFN-γ) in intestinal epithelial cells has been observed to cause delayed reductions in parasite burden, highlighting its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, nonsteroidal anti-inflammatory drugs (NSAIDs) in animals have shown varying effects based on dosage, and similar observations can be made for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized through pathways involving cytochrome P450 enzymes, similar to other compounds with piperazine derivatives . These interactions can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It may be transported by solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which play crucial roles in its absorption, distribution, and elimination . These transporters ensure its proper localization and accumulation in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been shown to localize to the plasma membrane or vacuoles, affecting their biochemical roles .

Eigenschaften

IUPAC Name |

6-piperazin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYHUVUKIGFYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378069 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-18-2 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)